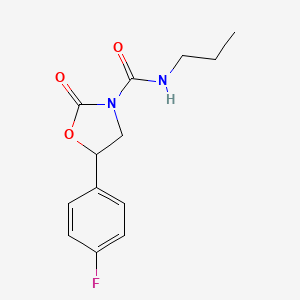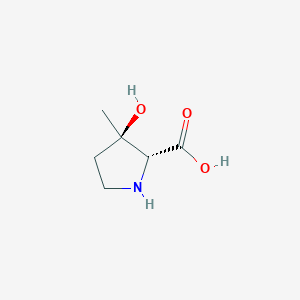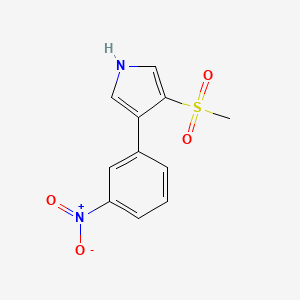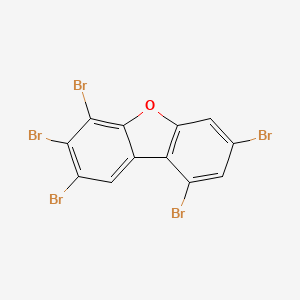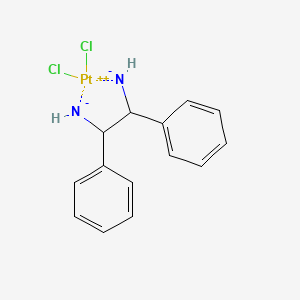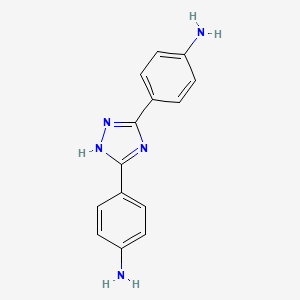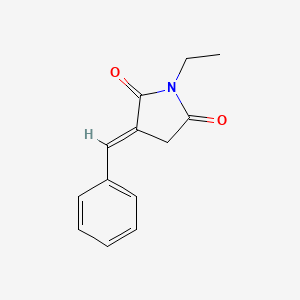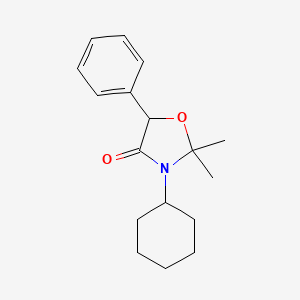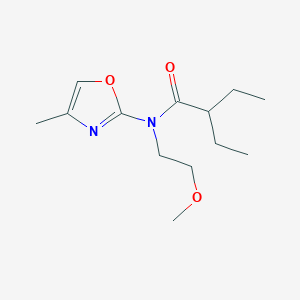
2-Ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound’s structure also includes an ethyl group, a methoxyethyl group, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the oxazole ring with 2-methoxyethyl halides under basic conditions.
Formation of the Butanamide Backbone: The final step involves the amidation reaction, where the oxazole derivative is reacted with butanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Various alkyl or aryl derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The butanamide backbone provides structural stability and contributes to the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-ethyl-N-(2-hydroxyethyl)-N-(4-methyloxazol-2-yl)butanamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-ethyl-N-(2-methoxyethyl)-N-(4-ethyloxazol-2-yl)butanamide: Similar structure but with an ethyl group on the oxazole ring instead of a methyl group.
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)pentanamide: Similar structure but with a pentanamide backbone instead of a butanamide backbone.
Uniqueness
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility, while the oxazole ring provides a versatile platform for further chemical modifications. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
57068-10-7 |
|---|---|
Fórmula molecular |
C13H22N2O3 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
2-ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O3/c1-5-11(6-2)12(16)15(7-8-17-4)13-14-10(3)9-18-13/h9,11H,5-8H2,1-4H3 |
Clave InChI |
SOAZJBLSEVXTCZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)N(CCOC)C1=NC(=CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


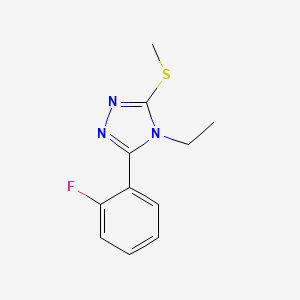
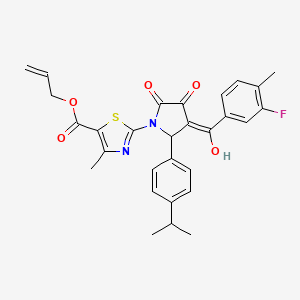
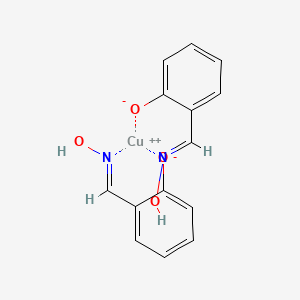
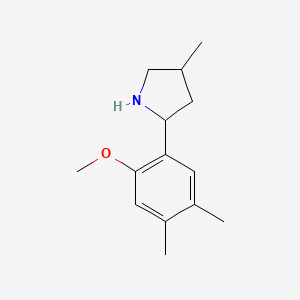
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
